molecular formula C13H22Ir B12305772 Cyclohexa-1,3-diene;ethylcyclopentane;iridium

Cyclohexa-1,3-diene;ethylcyclopentane;iridium

Cat. No.: B12305772
M. Wt: 370.53 g/mol
InChI Key: XVZGHNWHEZGYKG-UHFFFAOYSA-N
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Description

Cyclohexa-1,3-diene;ethylcyclopentane;iridium is a compound that combines the properties of cyclohexa-1,3-diene, ethylcyclopentane, and iridium. Cyclohexa-1,3-diene is an organic compound with the formula (C2H4)(CH)4, known for its colorless and flammable nature . Ethylcyclopentane is a saturated hydrocarbon, while iridium is a transition metal known for its high density and corrosion resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexa-1,3-diene is typically prepared by the double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a reagent . The reaction can be represented as follows:

(CH2)4(CHBr)2+2NaH(CH2)2(CH)4+2NaBr+2H2(CH_2)_4(CHBr)_2 + 2 NaH \rightarrow (CH_2)_2(CH)_4 + 2 NaBr + 2 H_2 (CH2​)4​(CHBr)2​+2NaH→(CH2​)2​(CH)4​+2NaBr+2H2​

Ethylcyclopentane can be synthesized through the hydrogenation of cyclopentene in the presence of a suitable catalyst. Iridium complexes are often prepared by reacting iridium salts with appropriate ligands under controlled conditions.

Industrial Production Methods

Industrial production of cyclohexa-1,3-diene involves the dehydrogenation of cyclohexane at high temperatures. Ethylcyclopentane is produced through catalytic hydrogenation processes. Iridium is typically extracted from ores and refined through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-1,3-diene undergoes various types of reactions, including:

Ethylcyclopentane primarily undergoes substitution reactions due to its saturated nature. Iridium complexes participate in a variety of reactions, including oxidative addition and reductive elimination.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or hydrogen peroxide.

    Cycloadditions: Typically involve dienophiles and catalysts.

    Substitution: Halogens or other electrophiles are used for ethylcyclopentane.

Major Products

    Cyclohexa-1,3-diene: Benzene and hydrogen.

    Ethylcyclopentane: Various substituted cyclopentanes.

    Iridium complexes: Various organometallic compounds.

Mechanism of Action

The mechanism of action of cyclohexa-1,3-diene;ethylcyclopentane;iridium involves the interaction of its components with molecular targets. Cyclohexa-1,3-diene participates in cycloaddition reactions, forming stable complexes. Ethylcyclopentane undergoes substitution reactions, while iridium complexes engage in oxidative addition and reductive elimination, influencing various biochemical pathways .

Properties

Molecular Formula

C13H22Ir

Molecular Weight

370.53 g/mol

IUPAC Name

cyclohexa-1,3-diene;ethylcyclopentane;iridium

InChI

InChI=1S/C7H14.C6H8.Ir/c1-2-7-5-3-4-6-7;1-2-4-6-5-3-1;/h7H,2-6H2,1H3;1-4H,5-6H2;

InChI Key

XVZGHNWHEZGYKG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1.C1CC=CC=C1.[Ir]

Origin of Product

United States

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